molecular formula C13H20ClNO2 B2764326 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 57553-25-0

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2764326
CAS No.: 57553-25-0
M. Wt: 257.76
InChI Key: TUZRKYKCEYHHHX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the isoquinoline family, specifically a tetrahydroisoquinoline derivative. This compound is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its simplicity and convenience .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Biological Activity

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (often referred to as heliamine) is a compound derived from the alkaloids found in certain plant species. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H17ClN2O2C_{13}H_{17}ClN_2O_2. It features a tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7 and dimethyl substitutions at position 4. The compound exhibits a melting point range of 260-265 °C and is typically found in solid form .

Biological Activity Overview

1. Antiviral Activity
Recent studies have highlighted the potential of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as inhibitors of HIV-1 reverse transcriptase. A series of synthesized analogues demonstrated significant antiviral activity, with some compounds achieving over 70% inhibition at concentrations of 100 μM. Notably, compounds 8h and 8l exhibited inhibitory rates of 74.82% and 72.58%, respectively .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems and may protect against neurodegenerative conditions by influencing dopamine levels in the brain. A study reported the presence of related isoquinoline compounds in rat brains at measurable levels, suggesting a natural role in neurochemistry .

3. Antimicrobial Properties
In addition to antiviral effects, derivatives of this compound have shown antimicrobial activity against various pathogens. The structural modifications on tetrahydroisoquinolines have been linked to enhanced efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of methoxy groups and dimethyl substitutions appears to enhance the binding affinity to biological targets such as HIV-1 reverse transcriptase and serotonin receptors. The modification of substituents can significantly impact the pharmacokinetic properties and overall effectiveness .

Case Studies

Case Study 1: HIV Inhibition
A study synthesized thirty novel analogues based on the tetrahydroisoquinoline structure. Among them, two compounds were identified as particularly potent inhibitors of HIV-1 reverse transcriptase with IC50 values significantly lower than previously reported compounds in the literature .

Case Study 2: Neuroprotective Mechanism
Research conducted on animal models demonstrated that administration of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline resulted in increased dopamine levels and reduced neuroinflammation markers. This suggests a potential therapeutic role in treating conditions like Parkinson's disease or other dopaminergic dysfunctions .

Summary of Research Findings

Study Focus Findings
Antiviral ActivityCompounds exhibited >70% inhibition of HIV-1 RT
NeuroprotectionIncreased dopamine levels; reduced neuroinflammation
Antimicrobial ActivityEffective against various bacterial strains

Properties

IUPAC Name

6,7-dimethoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2)8-14-7-9-5-11(15-3)12(16-4)6-10(9)13;/h5-6,14H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZRKYKCEYHHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=CC(=C(C=C21)OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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